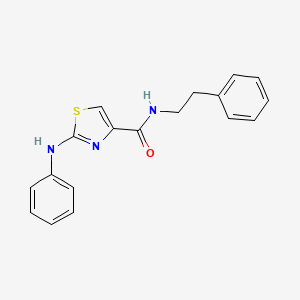
2-(phenylamino)-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Phenylamino)-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide (hereafter referred to as “2-PTC”) is a synthetic compound that has been studied for its potential applications in medical and scientific research. This compound is a derivative of thiazole and has been studied for its potential use in drug development, as well as for its biochemical and physiological effects in laboratory experiments.
科学研究应用
2-PTC is a useful compound for scientific research due to its potential applications in drug development. This compound has been studied for its ability to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can be used to increase the concentration of acetylcholine in the central nervous system, which can be beneficial for the treatment of Alzheimer’s disease and other neurological disorders. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cells.
作用机制
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of targets, depending on its specific structure and substituents.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes and functions . The specific interactions and resulting changes would depend on the compound’s structure and the nature of its target.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that the compound may affect multiple pathways, leading to downstream effects such as modulation of inflammation, pain perception, microbial growth, and cellular proliferation .
Result of Action
Based on the known activities of thiazole derivatives, the compound may exert effects such as modulation of cellular signaling, inhibition of microbial growth, reduction of inflammation and pain, and potential cytotoxic effects on tumor cells .
实验室实验的优点和局限性
The main advantage of using 2-PTC for laboratory experiments is its potential applications in drug development. This compound has been studied for its ability to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cells. However, there are some limitations to using 2-PTC for laboratory experiments. This compound is synthesized through a multi-step process and requires the use of hazardous chemicals, which can be difficult and dangerous to handle. Additionally, the exact mechanism of action of 2-PTC is not yet known, making it difficult to accurately predict its effects.
未来方向
The potential applications of 2-PTC in medical and scientific research are still being explored. Future research could focus on further studying the mechanism of action of this compound and its effects on different types of cancer cells. Additionally, further research could focus on the development of more efficient and safe methods of synthesizing 2-PTC. Finally, research could also focus on exploring the potential applications of 2-PTC in the treatment of other neurological disorders, such as Parkinson’s disease.
合成方法
2-PTC is synthesized through a multi-step process involving the reaction of 2-aminothiophene with ethyl 2-bromoacetate in the presence of a base catalyst. This reaction yields a product of 2-phenylamino-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide, which is further purified and dried. The final product is a white crystalline solid with a melting point of approximately 130°C.
属性
IUPAC Name |
2-anilino-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c22-17(19-12-11-14-7-3-1-4-8-14)16-13-23-18(21-16)20-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXCKSBYQRDDDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CSC(=N2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenethyl-2-(phenylamino)thiazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-({4-[(4-methoxyphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B6575401.png)
![N4-(4-methoxyphenyl)-N6-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6575405.png)
![6-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6575413.png)
![N-[(cyclohexylcarbamoyl)amino]-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6575427.png)
![N-{[(3-chlorophenyl)carbamoyl]amino}-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6575432.png)
![N-(2,4-dimethylphenyl)-2-{[4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6575448.png)
![2-{[5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6575451.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6575459.png)
![5-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-N-[(4-fluorophenyl)methyl]furan-2-carboxamide](/img/structure/B6575460.png)
![4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzamide](/img/structure/B6575466.png)
![N-(2,4-dimethoxyphenyl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6575467.png)

![N-[4-(dimethylamino)phenyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide](/img/structure/B6575479.png)
![2-(benzylsulfanyl)-1-{4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B6575491.png)